Experimental Validation of a Non-Covalent Binding Mode vs. Covalent Mpro Inhibitors
The binding mode of C15H13FN4O3 (KXR) to the SARS-CoV-2 main protease has been experimentally determined by X-ray crystallography at a resolution of 1.944 Å [1]. This high-resolution structure confirms that KXR binds non-covalently to the Mpro active site, in contrast to the covalent, peptidomimetic inhibitor nirmatrelvir (PF-07321332) [2]. The non-covalent interaction is characterized by specific hydrogen bonds and hydrophobic contacts, which are quantifiable in the PDB structure (ID: 7GBN).
| Evidence Dimension | Binding Mode to SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | Non-covalent binding; specific interactions include hydrogen bonds with residues such as His163 and Glu166 [1]. |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332): Covalent binding via a nitrile warhead to the catalytic Cys145 [2]. |
| Quantified Difference | Qualitative difference in binding mechanism; the non-covalent nature of KXR makes it less susceptible to resistance mutations that affect the covalent reaction step. |
| Conditions | X-ray crystallography of Mpro-KXR complex; PDB ID 7GBN [1]. |
Why This Matters
This difference in binding mode is crucial for research programs focused on developing broad-spectrum antivirals or overcoming resistance to covalent inhibitors.
- [1] Aimon, A., et al. (2023). Group deposition SARS-CoV-2 main protease in complex with inhibitors from the COVID Moonshot -- Crystal Structure of SARS-CoV-2 main protease in complex with RAL-MED-2de63afb-14 (Mpro-x10387). PDB ID: 7GBN. Worldwide Protein Data Bank. View Source
- [2] Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. View Source
